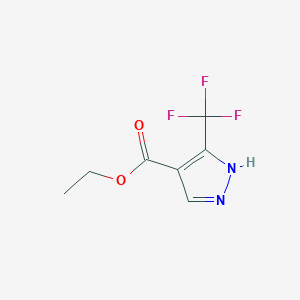
1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine
Übersicht
Beschreibung
1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (1-Acetoxy-3-MCP) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biology, and medicine. 1-Acetoxy-3-MCP is a derivative of the naturally occurring pyrrolidine ring system, which is found in many biologically active compounds. It has been found to exhibit a number of interesting properties, including strong binding affinity for certain biomolecules, and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in complex biological systems.
Preparation of Reduction-Resistant Spin Labels and Probes
A new convenient procedure for the preparation of 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl, a reduction-resistant analog of widely used carboxy-Proxyl, has been suggested . This compound is prepared from cheap commercially available reagents with the yield exceeding the most optimistic literature data . Several new spin labels and probes of 2,2,5,5-tetraethylpyrrolidine-1-oxyl series were prepared and the reduction of these radicals in ascorbate solutions, mice blood, and tissue homogenates was studied .
Biophysical and Biomedical Research Applications
Stable free radicals like 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine are widely used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging . Among these radicals, sterically shielded nitroxides of the pyrrolidine series demonstrate the highest stability in biological systems .
Eigenschaften
IUPAC Name |
methyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)17-13-11(2,3)7-9(10(15)16-6)12(13,4)5/h9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKLBFXRCFELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(C1(C)C)C(=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391252 | |
| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine | |
CAS RN |
439858-38-5 | |
| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



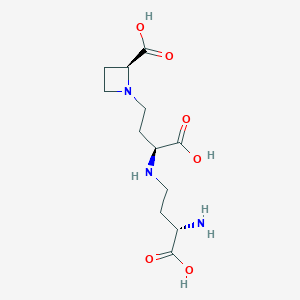
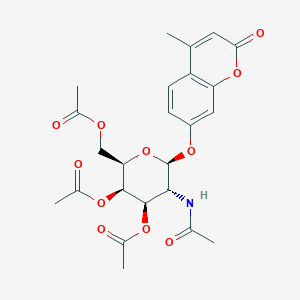


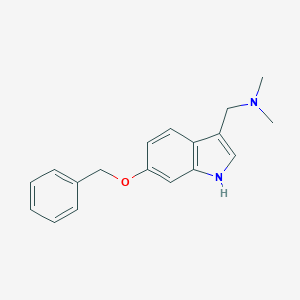
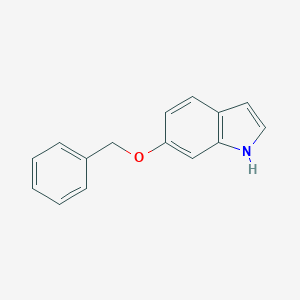
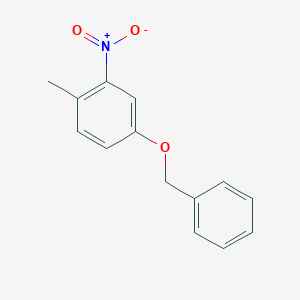

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)
